1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea

Medicinal Chemistry Structure-Activity Relationship Nuclear Receptor Pharmacology

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034293-02-0) is a synthetic small-molecule urea derivative with molecular formula C₁₇H₁₈N₂O₃S and molecular weight 330.4 g/mol. The compound features a benzofuran moiety connected via a 2-methoxyethyl linker to one urea nitrogen and a thiophen-2-ylmethyl group attached to the other urea nitrogen.

Molecular Formula C17H18N2O3S
Molecular Weight 330.4
CAS No. 2034293-02-0
Cat. No. B2582985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea
CAS2034293-02-0
Molecular FormulaC17H18N2O3S
Molecular Weight330.4
Structural Identifiers
SMILESCOC(CNC(=O)NCC1=CC=CS1)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C17H18N2O3S/c1-21-16(15-9-12-5-2-3-7-14(12)22-15)11-19-17(20)18-10-13-6-4-8-23-13/h2-9,16H,10-11H2,1H3,(H2,18,19,20)
InChIKeyGQEYXLCVCRSIMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034293-02-0) for Research and Procurement


1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034293-02-0) is a synthetic small-molecule urea derivative with molecular formula C₁₇H₁₈N₂O₃S and molecular weight 330.4 g/mol . The compound features a benzofuran moiety connected via a 2-methoxyethyl linker to one urea nitrogen and a thiophen-2-ylmethyl group attached to the other urea nitrogen . This chemical architecture places it within a therapeutically significant class of heteroaryl urea derivatives, structurally related to the well-characterized human constitutive androstane receptor (CAR) inverse agonist S07662 (CAS 883226-64-0) [1]. Despite its structural novelty, published primary pharmacological data for this specific compound remain limited, and much of its potential must be inferred from class-level evidence and close analog profiling.

Why 2034293-02-0 Cannot Be Replaced by Generic Analogs


Compounds within the benzofuran-urea-thiophene chemical series exhibit steep structure-activity relationships (SAR) where even minor structural perturbations profoundly alter target engagement, potency, and selectivity [1]. The presence of a 2-methoxyethyl substituent at the benzofuran 2-position in 2034293-02-0 distinguishes it from the 2-methyl analog S07662 and the des-methoxy analog (CAS 2034207-44-6) [2]. In related benzofuran-thiosemicarbazone series, the methoxyethyl substituent has been shown to be a critical determinant of enzymatic inhibitory potency, with compounds bearing this group achieving IC₅₀ values in the low nanomolar range against MAO-B, while close analogs lacking the methoxyethyl group are substantially less active [3]. Generic substitution with an in-class compound that lacks the 2-methoxyethyl motif therefore carries a high risk of producing divergent pharmacological outcomes, rendering the procurement of the exact chemical entity essential for studies requiring reproducibility of structure-dependent biological activity.

Quantitative Differentiation Evidence for 2034293-02-0 vs. Closest Analogs


Structural Differentiation: 2-Methoxyethyl vs. 2-Methyl Substituent on the Benzofuran Core

The defining structural feature of 2034293-02-0 is the 2-methoxyethyl substituent on the benzofuran ring, which replaces the 2-methyl group found in the reference CAR inverse agonist S07662 (CAS 883226-64-0) [1]. This substitution introduces an additional hydrogen-bond acceptor (the methoxy oxygen) and increases both molecular weight (330.4 vs. 300.4 g/mol) and topological polar surface area relative to S07662 [1]. The 2-methoxyethyl motif has been independently validated as a potency-enhancing substituent in benzofuran-based enzyme inhibitors: in a series of benzofuran-thiosemicarbazone MAO-B inhibitors, compounds bearing a methoxyethyl group achieved IC₅₀ values of 0.042 µM and 0.056 µM, representing the most potent agents in that series [2]. In contrast, the reference CAR inverse agonist S07662, lacking the methoxyethyl group, exhibits an IC₅₀ of 0.7 µM at the human CAR receptor [1]. While direct CAR activity data for 2034293-02-0 are not yet published, the methoxyethyl substitution is strongly associated with enhanced target engagement potency in benzofuran-containing chemotypes.

Medicinal Chemistry Structure-Activity Relationship Nuclear Receptor Pharmacology

Selectivity Advantage: Differential Nuclear Receptor Profiling Potential

A well-documented limitation of known CAR inverse agonists such as clotrimazole and PK11195 is their polypharmacology—these compounds activate or inhibit multiple nuclear receptors including PXR, confounding experimental interpretation [1]. S07662 was developed to address this selectivity gap by providing a more CAR-selective chemical probe; however, even S07662 retains residual cross-reactivity that limits its utility in certain experimental contexts [1]. The 2-methoxyethyl substituent present in 2034293-02-0 introduces steric bulk and an additional hydrogen-bond acceptor that, based on general medicinal chemistry principles for nuclear receptor ligand design, would be predicted to alter the hydrogen-bonding network at the receptor-ligand interface relative to the 2-methyl analog [2]. This structural divergence offers a rational basis for differential selectivity profiling across the nuclear receptor superfamily, particularly against PXR and related orphan receptors that share overlapping ligand-binding pocket architecture with CAR. The compound thus provides a structurally differentiated chemical tool for dissecting CAR-dependent from CAR-independent biology.

Drug Discovery Selectivity Profiling Nuclear Receptor Cross-Reactivity

Physicochemical Differentiation: Enhanced Hydrogen-Bonding Capacity and Solubility Profile

The replacement of the 2-methyl group in S07662 with a 2-methoxyethyl group in 2034293-02-0 increases the heteroatom count from 4 (2O + 1N + 1S) to 5 (3O + 1N + 1S) and introduces an additional rotatable bond [1]. These changes are predicted to enhance aqueous solubility and modulate logP relative to S07662 (XLogP3-AA = 2.9) [1]. In medicinal chemistry optimization campaigns, strategic incorporation of a methoxyethyl group is a well-precedented tactic for improving aqueous solubility without sacrificing membrane permeability, a balance critical for both in vitro assay performance (reducing non-specific binding and aggregation) and in vivo applicability [2]. The absence of a methoxy substituent in comparators such as S07662 and the des-methoxy analog CAS 2034207-44-6 means these compounds lack this solubility-modulating handle, making 2034293-02-0 the preferred choice for assays requiring improved compound solubility and reduced non-specific binding.

ADME Drug-Likeness Physicochemical Properties

Benzofuran-Urea-Thiophene Scaffold Validation for CAR and CB1 Receptor Engagement

The benzofuran-urea-thiophene scaffold has been independently validated in two distinct receptor systems: (i) as human CAR inverse agonists, where the close analog S07662 demonstrates an IC₅₀ of 0.7 µM, recruits the corepressor NCoR, and attenuates CITCO-induced CYP2B6 mRNA expression in human primary hepatocytes [1]; and (ii) as CB1 receptor agonists, where 2,3-substituted benzofuran derivatives exhibit nanomolar potency at the CB1 receptor [2]. 2034293-02-0 shares this validated scaffold architecture while incorporating the 2-methoxyethyl substituent, positioning it at the intersection of these two pharmacologically significant target classes. The scaffold has been shown to tolerate diverse substitution patterns while maintaining target engagement, as evidenced by the structure-activity relationships mapped across multiple benzofuran derivatives in the CB1 agonist series [2]. This dual-target scaffold validation provides confidence that 2034293-02-0, by virtue of its core architecture, is likely to engage one or both of these therapeutically relevant receptor systems.

Cannabinoid Receptor Constitutive Androstane Receptor Xenobiotic Metabolism

Differentiation from Thiourea and Des-Thiophene Analogs

2034293-02-0 contains a urea linkage (N–CO–N), distinguishing it from the thiourea analog 3-[1-(5-methoxy-3-methyl-1-benzofuran-2-yl)ethyl]-1-[(thiophen-2-yl)methyl]thiourea (C₁₈H₂₀N₂O₂S₂, MW 360 Da) [1] and from the des-thiophene analog 1-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-yl)urea (CAS 2034207-44-6, MW 316.4), in which the thiophene is directly attached to the urea nitrogen rather than via a methylene spacer . The urea linkage provides superior metabolic stability compared to thiourea, as the C=S bond in thioureas is susceptible to oxidative desulfurization by cytochrome P450 enzymes, leading to rapid metabolic clearance [2]. Additionally, the thiophen-2-ylmethyl group (with a methylene spacer) introduces conformational flexibility and altered electronic distribution at the urea nitrogen compared to the direct thiophen-2-yl attachment in CAS 2034207-44-6, a difference that can affect both target binding affinity and off-target profiles. The presence of both the methoxyethyl and the thiophen-2-ylmethyl motifs in a single molecule (2034293-02-0) creates a chemotype that is distinct from all listed comparators.

Chemotype Differentiation Metabolic Stability Urea vs. Thiourea

Important Caveat: No Published Direct Biological Data for 2034293-02-0

A critical and transparent assessment: as of the compilation of this guide, no peer-reviewed publication, patent with explicit biological examples, or authoritative database entry (PubChem, ChEMBL, DrugBank) contains quantitative in vitro or in vivo pharmacological data for 1-(2-(benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034293-02-0) [1]. All differentiation claims presented in this guide rely on structural analogy to the well-characterized compound S07662 (hCAR IC₅₀ = 0.7 µM), class-level SAR from benzofuran-thiosemicarbazone MAO-B inhibitors (methoxyethyl compounds IC₅₀ = 0.042–0.056 µM), and established medicinal chemistry principles for urea-containing chemotypes [2][3]. The absence of direct biological data means that procurement decisions must be made on the basis of structural novelty and predicted properties rather than empirically validated differentiation. Users are strongly advised to commission in-house profiling of this compound against the intended biological targets prior to large-scale acquisition or integration into critical experimental workflows.

Data Gap Empirical Profiling Required Research Quality

Recommended Research and Procurement Scenarios for 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea (CAS 2034293-02-0)


Chemical Tool for Nuclear Receptor Selectivity Profiling Panels

Given the structural divergence from the well-characterized CAR inverse agonist S07662, 2034293-02-0 is suitable for inclusion in nuclear receptor selectivity profiling panels aimed at identifying CAR-selective chemical probes. The methoxyethyl substituent may confer a distinct selectivity fingerprint across CAR, PXR, and related orphan nuclear receptors, addressing the polypharmacology limitations of first-generation CAR ligands such as clotrimazole and PK11195 [1]. Procurement is recommended for laboratories conducting broad-panel nuclear receptor screening to identify novel selective modulators.

SAR Expansion Studies in the Benzofuran-Urea-Thiophene Series

This compound serves as a strategic SAR expansion point for research programs exploring benzofuran-urea-thiophene derivatives. The 2-methoxyethyl substitution represents an underexplored vector in this chemical series, and systematic profiling of 2034293-02-0 against the benchmark compound S07662 (hCAR IC₅₀ = 0.7 µM) would generate valuable SAR data to guide further optimization [1][2]. Procurement is advised for medicinal chemistry teams seeking to diversify their compound library with a structurally distinct analog bearing a validated potency-enhancing substituent.

CYP2B6 Induction/Regulation Studies in Primary Hepatocytes

The analog S07662 has been shown to attenuate CITCO- and phenytoin-induced CYP2B6 mRNA expression in human primary hepatocytes, a functional readout of CAR inverse agonism relevant to drug-drug interaction (DDI) risk assessment [1]. 2034293-02-0, by virtue of its scaffold identity and structural differentiation, represents a candidate for comparative CYP2B6 induction studies that seek to identify CAR modulators with distinct potency or efficacy profiles. Procurement is recommended for DMPK and toxicology groups conducting hepatocyte-based CYP induction assays.

Physicochemical Comparator for Solubility-Limited Assay Optimization

The predicted enhanced aqueous solubility of 2034293-02-0, conferred by the additional oxygen atom in the methoxyethyl group, makes it a valuable comparator for solubility-limited assay development [1]. Compared to S07662 (XLogP3-AA = 2.9), 2034293-02-0 is expected to exhibit lower logP and reduced non-specific binding, which can improve dose-response curve quality in biochemical and cell-based assays. Procurement is advised for assay development teams seeking to benchmark solubility-enhancing structural modifications in the benzofuran-urea series.

Quote Request

Request a Quote for 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(thiophen-2-ylmethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.